molecular formula C5H10O2 B6238726 rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis CAS No. 192056-11-4

rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis

Cat. No.: B6238726
CAS No.: 192056-11-4
M. Wt: 102.1
InChI Key:
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Description

rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis: is a chiral cyclopropyl alcohol derivative. This compound is notable for its unique structural features, including a cyclopropane ring and two hydroxyl groups. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers. The specific stereochemistry is denoted by (1R,2S), indicating the configuration of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis typically involves the following steps:

    Cyclopropanation: The initial step often involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Resolution of Enantiomers: Since the compound is racemic, it may be necessary to separate the enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and reaction conditions would be carefully selected to ensure efficient and scalable processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis can undergo oxidation to form aldehydes or carboxylic acids. Common oxidizing agents include chromium trioxide (CrO₃) and potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride (LiAlH₄) can reduce the hydroxyl groups to alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

Chemistry

In chemistry, rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of cyclopropyl-containing drugs.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in the areas of antiviral and anticancer research.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can influence the binding affinity and specificity of the compound, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These features can modulate the biological activity of the compound, making it a versatile tool in research and development.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol, trans
  • (1S,2S)-2-(hydroxymethyl)cyclopropyl]methanol
  • (1S,2R)-2-(hydroxymethyl)cyclopropyl]methanol

Uniqueness

rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. Compared to its trans isomer, the cis configuration may exhibit different reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying stereochemical effects in various applications.

Properties

CAS No.

192056-11-4

Molecular Formula

C5H10O2

Molecular Weight

102.1

Purity

95

Origin of Product

United States

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